

Spectroscopic and Biological Data on Glycoperine Remains Elusive in Public Databases

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Compound of Interest

Compound Name: Glycoperine

Cat. No.: B1202768

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Despite extensive searches, detailed spectroscopic data (NMR, IR, MS) and information on the biological activity, including any associated signaling pathways for the alkaloid **Glycoperine**, are not readily available in publicly accessible scientific literature and databases. As a result, the creation of an in-depth technical guide with quantitative data tables and signaling pathway diagrams as requested is not feasible at this time.

Glycoperine is a known alkaloid first isolated from the plant *Haplophyllum perforatum*. The initial report of its discovery and structure elucidation was published in 1974. However, the primary spectroscopic data from this original publication and any subsequent detailed characterizations do not appear to be indexed in widely available online resources. This scarcity of information prevents a comprehensive summary of its spectroscopic properties and experimental protocols.

Summary of Findings

While the core requirements of the request—quantitative spectroscopic data and signaling pathways—could not be met, the following information about **Glycoperine** was gathered:

- Chemical Classification: **Glycoperine** is classified as a quinoline alkaloid.
- Natural Source: It is a natural product isolated from the plant *Haplophyllum perforatum*.

- Initial Discovery: The first paper describing the isolation and characterization of **Glycoperine** is: Akhmedzhanova, V.I., et al. "**Glycoperine** — A new alkaloid from Haplophyllum perforatum." Chemistry of Natural Compounds 10, 706-707 (1974). This publication is the most probable source for the original spectroscopic data.

Limitations in Data Availability

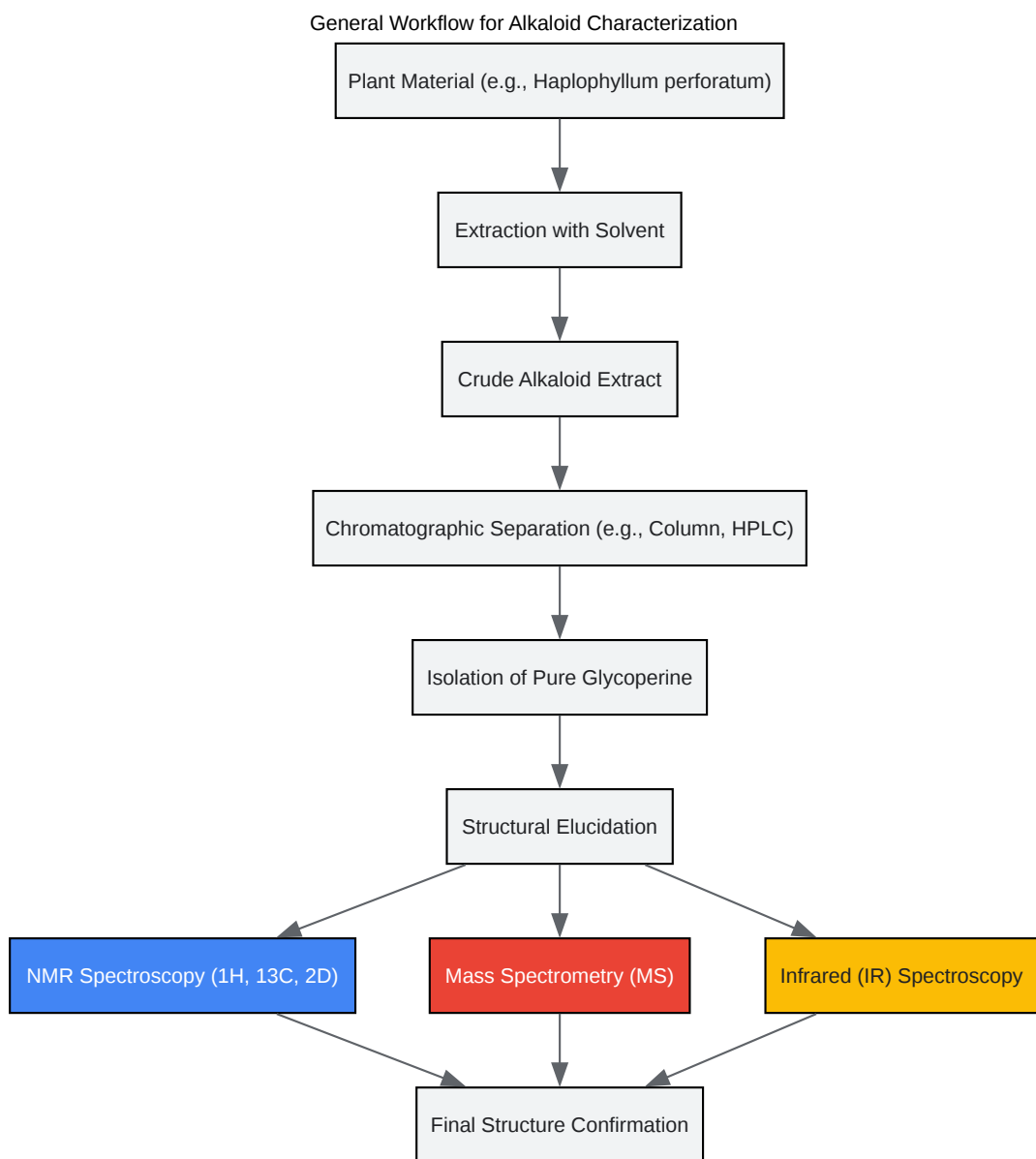
The inability to locate the specific NMR, IR, and MS data for **Glycoperine** highlights a common challenge in working with less-studied natural products. Often, such data is contained within older, non-digitized publications or in specialized databases that are not publicly indexed. Without access to the primary literature, a detailed technical guide that meets the specified requirements cannot be accurately compiled.

Furthermore, the absence of any information regarding the biological activity of **Glycoperine** means that no signaling pathways or experimental workflows involving this compound can be described or visualized.

General Methodologies in Alkaloid and Glycoprotein Analysis

For the benefit of researchers, general experimental workflows for the spectroscopic analysis of natural products like alkaloids and for the characterization of glycoproteins are outlined below. It is important to note that these are generalized representations and do not reflect specific experimental data for **Glycoperine**.

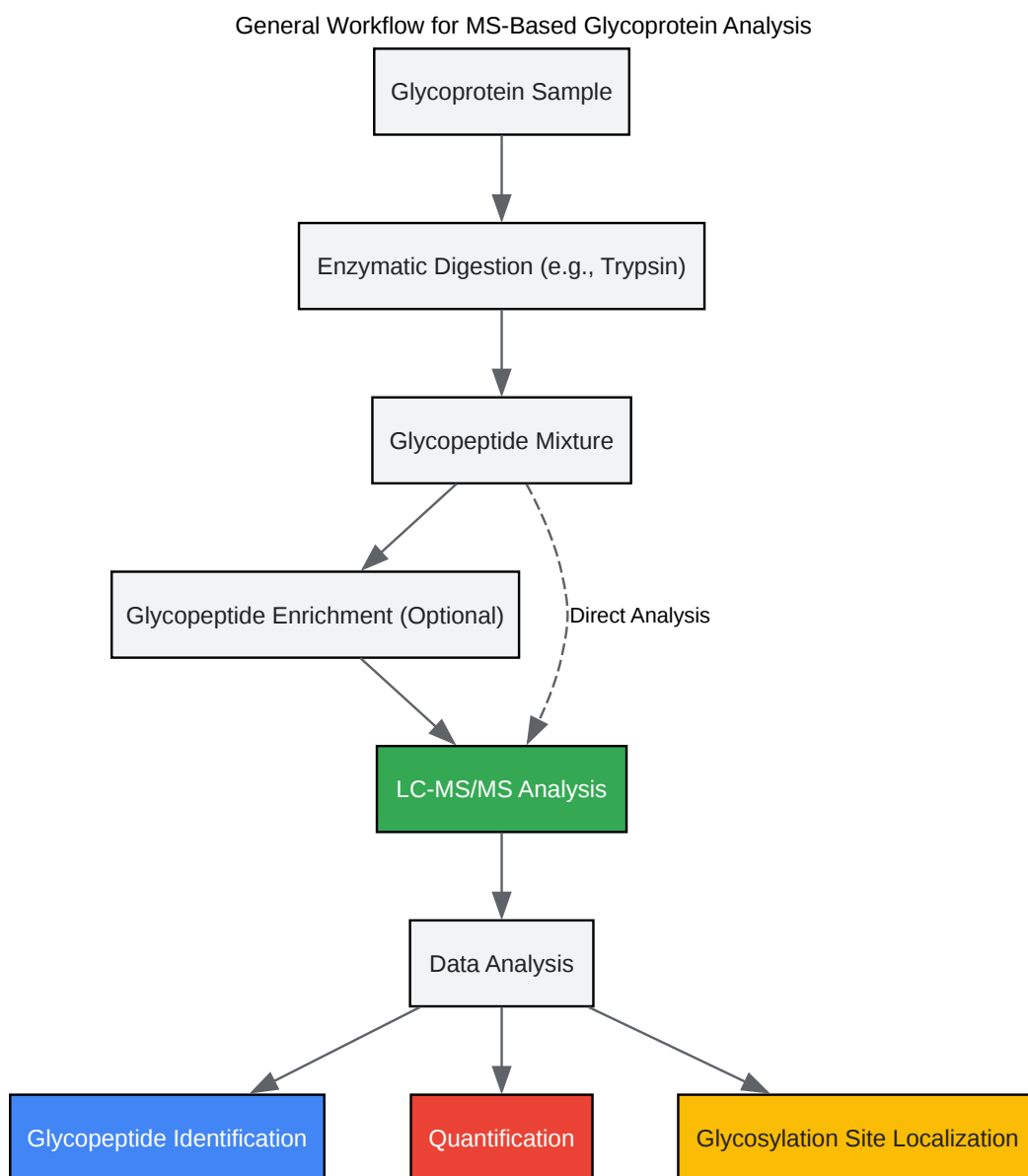
General Workflow for Alkaloid Characterization



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Caption: A generalized workflow for the isolation and structural elucidation of alkaloids from a plant source.

General Approach to Mass Spectrometry-Based Glycoprotein Analysis



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Caption: A typical bottom-up proteomics workflow for the mass spectrometric analysis of glycoproteins.

It is recommended that researchers interested in the specific spectroscopic data for **Glycoperine** attempt to source the original 1974 publication through university libraries or specialized chemical literature services.

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